2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzylthio group, a pyrazolopyrimidine core, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.
Attachment of the acetamide linkage: This can be done through amidation reactions using acetic anhydride or other acylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrazolopyrimidine core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential therapeutic properties, it is being investigated for its use in drug development, particularly in targeting specific diseases or conditions.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The benzylthio group and pyrazolopyrimidine core play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.
Comparison with Similar Compounds
2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide can be compared with other pyrazolopyrimidine derivatives, such as:
2-(benzylthio)-4-methoxypyrimidin-5-yl)boronic acid: This compound shares the benzylthio group but differs in the core structure and functional groups, leading to different chemical and biological properties.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds have a similar core structure but differ in the substituents and their positions, affecting their reactivity and applications.
2-(benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole:
Biological Activity
The compound 2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that may influence its biological activity, particularly in the context of anticancer and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure
The molecular formula of the compound is C20H24N4O2S with a molecular weight of approximately 396.55 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been evaluated for their efficacy against various cancer cell lines. For instance, a related compound demonstrated significant growth inhibition with GI50 values ranging from 2.01 to 3.03 µM against leukemia cell lines, suggesting that similar derivatives may exhibit comparable or enhanced activity against tumor cells .
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | GI50 (µM) |
---|---|---|
Compound A | Leukemia | 2.01 - 3.03 |
Compound B | CaCo-2 (Colon Cancer) | IC50 = 0.5 |
Compound C | BHK (Normal Fibroblast) | IC50 = 2.3 |
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing the pyrazolo[3,4-d]pyrimidine moiety have also been investigated. In vitro assays have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. For example, certain derivatives exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .
Table 2: Inhibition of COX Enzymes by Pyrazolo Derivatives
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
Compound D | 6.74 | 0.04 |
Compound E | 1.10 | 0.04 |
Compound F | 6.12 | 0.05 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The presence of the pyrazolo[3,4-d]pyrimidine structure suggests that it may interfere with specific enzyme activities involved in tumor progression and inflammatory responses.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and survival.
Case Studies
Several case studies have documented the effectiveness of similar compounds in preclinical models:
- Study on Pyrazolo Derivatives : A study evaluated the cytotoxicity of a series of pyrazolo derivatives against various cancer cell lines and found promising results indicating selective toxicity towards cancer cells while sparing normal cells .
- Inflammation Model : In an animal model of inflammation, compounds were administered and demonstrated significant reductions in edema and inflammatory markers compared to control groups .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-18-7-5-6-10-20(18)14-28-17-26-23-21(24(28)31)13-27-29(23)12-11-25-22(30)16-32-15-19-8-3-2-4-9-19/h2-10,13,17H,11-12,14-16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEWYBDXTYIECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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